2-Anilinocyclopentanecarboxylic acid
Overview
Description
2-Anilinocyclopentanecarboxylic acid is an organic compound with the molecular formula C12H15NO2. It consists of a cyclopentane ring substituted with an aniline group and a carboxylic acid group.
Synthetic Routes and Reaction Conditions:
Amination of Cyclopentanecarboxylic Acid: One common method involves the amination of cyclopentanecarboxylic acid with aniline under acidic or basic conditions. This reaction typically requires a catalyst and can be carried out at elevated temperatures to facilitate the formation of the desired product.
Cyclization Reactions: Another approach involves the cyclization of appropriate precursors, such as aniline derivatives and cyclopentanone, under specific conditions to yield this compound.
Industrial Production Methods:
Catalytic Hydrogenation: Industrial production may involve catalytic hydrogenation of precursor compounds in the presence of suitable catalysts to achieve high yields of this compound.
Batch and Continuous Processes: Both batch and continuous processes can be employed, depending on the scale of production and the desired purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the aniline group or other substituents are replaced by different functional groups. These reactions often require specific catalysts and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products:
Oxidized Derivatives: Various oxidized forms depending on the extent of oxidation.
Reduced Forms: Alcohols and other reduced derivatives.
Substituted Compounds: Products with different functional groups replacing the aniline or carboxylic acid groups.
Scientific Research Applications
2-Anilinocyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-anilinocyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Cyclopentanecarboxylic Acid: A simpler analog without the aniline group, used in similar synthetic applications.
2-Phenylcyclopentanecarboxylic Acid: Another analog with a phenyl group instead of an aniline group, exhibiting different reactivity and properties.
Uniqueness:
Structural Features:
Versatility: Its ability to undergo various chemical reactions and its potential biological activities set it apart from similar compounds.
Properties
IUPAC Name |
2-anilinocyclopentane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)10-7-4-8-11(10)13-9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPIDJWURGPHPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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